molecular formula C9H11N3OS B1483970 1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol CAS No. 2092250-20-7

1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol

Cat. No. B1483970
CAS RN: 2092250-20-7
M. Wt: 209.27 g/mol
InChI Key: DWMRBWZNEMJGOE-UHFFFAOYSA-N
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Description

1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol, or simply pyrazol-5-ol, is an organic compound with a unique structure and a variety of potential applications. Pyrazol-5-ol is a heterocyclic compound with a five-membered ring containing three nitrogen atoms and two sulfur atoms. It is a colorless, water-soluble solid with a melting point of 188-190°C. Pyrazol-5-ol has a wide range of biological activities, including antibacterial and antifungal activities, and has been studied for its potential therapeutic and industrial applications.

Scientific Research Applications

Antidepressant Activity

Research has explored the synthesis and antidepressant activity of thiophene-based pyrazoline derivatives, highlighting their potential as antidepressant medications. One study synthesized a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and evaluated their antidepressant and neurotoxicity screening. One compound demonstrated significant reduction in immobility time in force swimming and tail suspension tests at certain doses, comparable to the standard drug Imipramine, without affecting baseline locomotion, suggesting its therapeutic potential as an antidepressant medication (Mathew, Suresh, & Anbazhagan, 2014).

Anti-Tumor Agents

Another domain of application is in anti-tumor activity. A study reported the synthesis of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes and evaluated their anti-tumor activities. The results revealed promising anti-tumor activities of certain compounds against hepatocellular carcinoma cell lines, indicating the potential of thiophene-pyrazoline derivatives as anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial Activity

Thiophene-pyrazoline derivatives have also been investigated for their antimicrobial activities. A study synthesized novel chitosan Schiff bases based on heterocyclic moieties, including thiophene-pyrazoline derivatives, and evaluated their biological activity against various bacterial and fungal strains. The study found that the antimicrobial activity was dependent on the type of Schiff base moiety, with some derivatives showing promising results, indicating their potential use as antimicrobial agents (Hamed et al., 2020).

Antioxidant Agents

Additionally, thiophene-based pyrazoline derivatives have been explored for their antioxidant properties. A study synthesized a series of compounds and evaluated their in vitro antioxidant activity, finding that some derivatives exhibited potential as antioxidants, suggesting their use in therapeutic applications to mitigate oxidative stress (Prabakaran, Manivarman, & Bharanidharan, 2021).

properties

IUPAC Name

2-(2-aminoethyl)-5-thiophen-3-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c10-2-3-12-9(13)5-8(11-12)7-1-4-14-6-7/h1,4-6,11H,2-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMRBWZNEMJGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC(=O)N(N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
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1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
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1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
Reactant of Route 5
1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
Reactant of Route 6
Reactant of Route 6
1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol

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